molecular formula C18H20N4O2 B2736312 N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-03-6

N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2736312
CAS No.: 862831-03-6
M. Wt: 324.384
InChI Key: KVGQZDAUDRACJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound designed for research purposes. It features a 1,2-dimethylindole core linked to an imidazole-propyl chain via an oxoacetamide bridge. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many natural products and therapeutics . Compounds with similar structural motifs, particularly those combining indole and imidazole heterocycles, are of significant interest in early-stage drug discovery for their potential to interact with various enzymatic targets . Research on analogous molecules suggests potential utility in investigating pathways such as tubulin polymerization inhibition, which is a validated target in oncology research . Furthermore, such structures are explored for their role in neurodegenerative disease research, including as inhibitors of targets like glutaminyl cyclase . This compound is provided exclusively for use in non-human, non-clinical laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with their institution's safety procedures.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-16(14-6-3-4-7-15(14)21(13)2)17(23)18(24)20-8-5-10-22-11-9-19-12-22/h3-4,6-7,9,11-12H,5,8,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGQZDAUDRACJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H23N3O4\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{4}

This molecular configuration allows for various interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, related imidazole-indole derivatives have shown weak inhibition against pathogens like Staphylococcus aureus and Candida neoformans. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be around 16 µg/mL against C. neoformans, indicating moderate activity .

2. Cytotoxicity

In assessing cytotoxic effects, studies have shown that certain derivatives do not exhibit significant toxicity towards human embryonic kidney cells (HEK293). For example, the selectivity index (SI) for some compounds was found to be favorable, suggesting a low toxicity profile while maintaining antimicrobial efficacy .

3. Antiparasitic Activity

Preliminary investigations into antiparasitic properties revealed that some derivatives of this compound class demonstrate moderate activity against Trypanosoma brucei and Leishmania donovani, with IC50 values around 500 µM . These findings suggest potential for further exploration in parasitic disease treatment.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntimicrobialC. neoformans16 µg/mL
CytotoxicityHEK293IC50 > 32 µg/mL
AntiparasiticT. bruceiIC50 ~ 500 µM

Case Studies

In one study, a series of imidazole and indole derivatives were synthesized and screened for their antimicrobial properties. Among these, several exhibited promising activity against MRSA strains with MIC values significantly lower than those of standard antibiotics . This highlights the potential of the imidazole-indole scaffold as a basis for developing new antimicrobial agents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. For instance, derivatives of similar structures have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)Mechanism
5rHepG210.56 ± 1.14Induces apoptosis via caspase activation
MCF7Not specifiedNot specified
HeLaNot specifiedNot specified

The compound's mechanism of action involves the induction of apoptosis through activation of caspases, particularly caspase-8, which is crucial for programmed cell death in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, compounds with similar imidazole and indole functionalities have been evaluated for their antimicrobial activities. Studies indicate that these compounds exhibit significant inhibition against various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on a series of N-substituted acetamides demonstrated that certain derivatives exhibited potent cytotoxicity against human cancer cell lines such as HepG2 and MCF7. The evaluation included both in vitro and in vivo assessments, revealing that specific structural modifications enhanced their anticancer efficacy .

Case Study 2: Antimicrobial Assessment
Another investigation focused on the synthesis and biological evaluation of related compounds indicated effective antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The study utilized various assays to determine minimum inhibitory concentrations (MICs), showcasing the compound's potential as a therapeutic agent in infectious diseases .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
N-(3-(1H-Imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide C18H20N4O2 ~324 1,2-Dimethylindole, imidazole-propyl Enzyme inhibition, metal chelation
F12016 C19H17N3O3 335.36 2-Acetylphenyl Not reported
2-(1H-Indol-3-yl)-N-[3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide C24H28N4O3 420.51 Piperazine-methoxyphenyl Receptor modulation
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Variable ~350–450 Oxadiazole-sulfanyl Antimicrobial agents

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